Cas no 1378493-23-2 (4-ethoxy-2-methylbenzene-1-thiol)

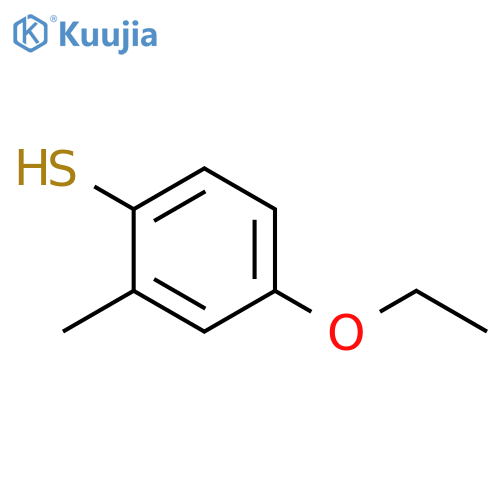

1378493-23-2 structure

商品名:4-ethoxy-2-methylbenzene-1-thiol

CAS番号:1378493-23-2

MF:C9H12OS

メガワット:168.255981445313

MDL:MFCD14582816

CID:5159880

PubChem ID:91655932

4-ethoxy-2-methylbenzene-1-thiol 化学的及び物理的性質

名前と識別子

-

- 4-Ethoxy-2-methylthiophenol

- Benzenethiol, 4-ethoxy-2-methyl-

- 4-ethoxy-2-methylbenzene-1-thiol

-

- MDL: MFCD14582816

- インチ: 1S/C9H12OS/c1-3-10-8-4-5-9(11)7(2)6-8/h4-6,11H,3H2,1-2H3

- InChIKey: QUXDTMSSRHQVIQ-UHFFFAOYSA-N

- ほほえんだ: C1(S)=CC=C(OCC)C=C1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

4-ethoxy-2-methylbenzene-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868664-2.5g |

4-ethoxy-2-methylbenzene-1-thiol |

1378493-23-2 | 2.5g |

$1063.0 | 2023-09-18 | ||

| abcr | AB434849-1 g |

4-Ethoxy-2-methylthiophenol; . |

1378493-23-2 | 1g |

€594.40 | 2023-06-16 | ||

| abcr | AB434849-5 g |

4-Ethoxy-2-methylthiophenol; . |

1378493-23-2 | 5g |

€1373.40 | 2023-06-16 | ||

| Enamine | EN300-1868664-0.05g |

4-ethoxy-2-methylbenzene-1-thiol |

1378493-23-2 | 0.05g |

$455.0 | 2023-09-18 | ||

| Enamine | EN300-1868664-0.25g |

4-ethoxy-2-methylbenzene-1-thiol |

1378493-23-2 | 0.25g |

$498.0 | 2023-09-18 | ||

| Enamine | EN300-1868664-1.0g |

4-ethoxy-2-methylbenzene-1-thiol |

1378493-23-2 | 1g |

$1029.0 | 2023-06-01 | ||

| Enamine | EN300-1868664-5.0g |

4-ethoxy-2-methylbenzene-1-thiol |

1378493-23-2 | 5g |

$2981.0 | 2023-06-01 | ||

| Enamine | EN300-1868664-0.1g |

4-ethoxy-2-methylbenzene-1-thiol |

1378493-23-2 | 0.1g |

$476.0 | 2023-09-18 | ||

| Enamine | EN300-1868664-5g |

4-ethoxy-2-methylbenzene-1-thiol |

1378493-23-2 | 5g |

$1572.0 | 2023-09-18 | ||

| Enamine | EN300-1868664-0.5g |

4-ethoxy-2-methylbenzene-1-thiol |

1378493-23-2 | 0.5g |

$520.0 | 2023-09-18 |

4-ethoxy-2-methylbenzene-1-thiol 関連文献

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1378493-23-2 (4-ethoxy-2-methylbenzene-1-thiol) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1378493-23-2)4-ethoxy-2-methylbenzene-1-thiol

清らかである:99%

はかる:1g

価格 ($):961.0